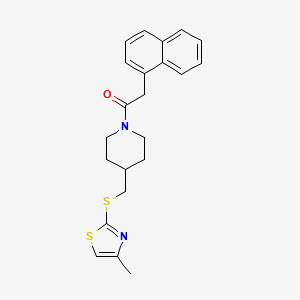
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24N2OS2 and its molecular weight is 396.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Compounds related to "1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone" have been explored for their potential anticonvulsant activities. Studies have focused on the synthesis and pharmacological evaluation of novel derivatives showing promising results in delaying strychnine-induced seizures, highlighting their potential as anticonvulsant agents. These compounds modulate central nervous system (CNS) activity, potentially through interactions with GABA-A receptors, indicating a method of action for anticonvulsant effects (Ghareb et al., 2017).
Anticancer Evaluation
Research into the anticancer properties of structurally related compounds has shown that specific naphthalene derivatives can act against various cancer cells. The focus has been on novel syntheses that lead to compounds evaluated for their anticancer activities, demonstrating broad-spectrum efficacy against melanoma, ovarian, and renal cancer cell lines, among others. This indicates a promising avenue for the development of new anticancer therapies (Aly et al., 2020).
Antibacterial and Antiviral Potential
The exploration of compounds with naphthalene and piperidine units has extended to antibacterial and antiviral applications. Studies have shown that novel Schiff bases exhibit good antibacterial activity, potentially offering new pathways for treating bacterial infections. Additionally, molecular docking studies have identified compounds as potential inhibitors of key enzymes in SARS-CoV-2, suggesting their utility in addressing viral infections (Al‐Janabi et al., 2020).
Chemical Sensing and Molecular Interactions
Further research has demonstrated the utility of naphthalene derivatives in chemical sensing, particularly for transition metal ions. These compounds exhibit selectivity towards specific ions, changing color upon complexation, which could be harnessed in the development of novel chemosensors. This application underscores the versatility of naphthalene-based compounds in analytical chemistry (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS2/c1-16-14-26-22(23-16)27-15-17-9-11-24(12-10-17)21(25)13-19-7-4-6-18-5-2-3-8-20(18)19/h2-8,14,17H,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFCDMWDQPGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B2716000.png)
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzenecarbonitrile](/img/structure/B2716003.png)
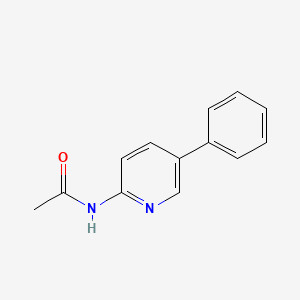

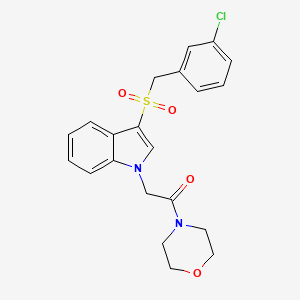
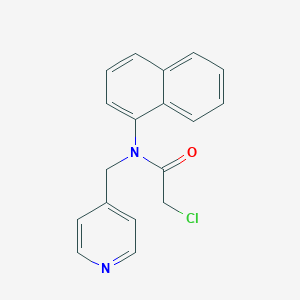
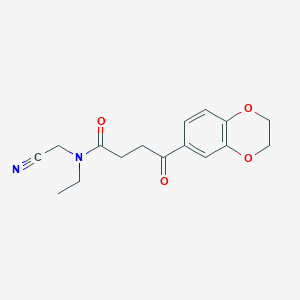
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2716011.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2716014.png)
![2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2716016.png)
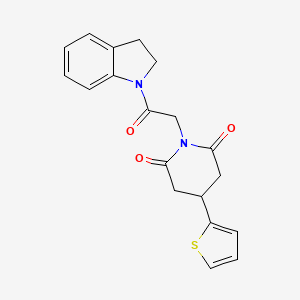
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)
![2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2716020.png)